molecular formula C10H14N2O2 B1601944 2,6-Diethyl-3-nitroaniline CAS No. 103392-86-5

2,6-Diethyl-3-nitroaniline

Cat. No. B1601944
CAS RN: 103392-86-5
M. Wt: 194.23 g/mol
InChI Key: SNRRMXALZAFEHT-UHFFFAOYSA-N
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Description

2,6-Diethyl-3-nitroaniline is a chemical compound with the molecular formula C10H14N2O2 . It is a derivative of aniline, carrying a nitro functional group . The compound is similar to 2,6-Dimethyl-3-nitroaniline, which has a molecular weight of 166.18 .


Molecular Structure Analysis

The molecular structure of 2,6-Diethyl-3-nitroaniline can be analyzed using Density Functional Theory (DFT) and Hartree–Fock method with a 6–311 + + G (d,p) basis set . The 3D structure of similar compounds can be viewed using Java or Javascript .

Scientific Research Applications

Synthesis and Industrial Applications

2,6-Diethyl-3-nitroaniline, a derivative of nitroaniline, is significant in the field of chemical synthesis and industrial applications. It serves as a precursor in the synthesis of various compounds with biological activities. For instance, its role in the synthesis of diethyl 2-((4-nitroanilino)methylene)malonate, a molecule used in the multistage synthesis of quinoline derivatives, is noteworthy. These derivatives exhibit a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. The rapid room temperature synthesis of this compound, as demonstrated by Valle et al. (2018), presents an efficient method for industrial-scale production, emphasizing its practical applications (Valle et al., 2018).

Analytical Chemistry and Environmental Studies

In analytical chemistry, nitroaniline derivatives like 2,6-Diethyl-3-nitroaniline are utilized in the analysis of wastewater. Tong et al. (2010) developed a method for the determination of nitroaniline and dinitroaniline isomers in wastewater samples using high-performance liquid chromatography combined with solid-phase extraction. This method, applicable in environmental studies, allows for the efficient detection and measurement of these compounds in wastewater, aiding in environmental monitoring and pollution control (Tong et al., 2010).

Biodegradation and Environmental Remediation

The environmental impact and biodegradation of nitroaniline compounds, including 2,6-Diethyl-3-nitroaniline, are subjects of ecological and industrial importance. Khan et al. (2013) reported on the biodegradation of 2-chloro-4-nitroaniline, a compound structurally related to 2,6-Diethyl-3-nitroaniline, highlighting the degradation pathways and potential for environmental remediation. This research is crucial for understanding the ecological implications and management of nitroaniline derivatives in the environment (Khan et al., 2013).

Safety and Hazards

The safety data sheet for 3-Nitroaniline, a similar compound, suggests that it may cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2,6-diethyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-7-5-6-9(12(13)14)8(4-2)10(7)11/h5-6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRRMXALZAFEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)[N+](=O)[O-])CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556556
Record name 2,6-Diethyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethyl-3-nitroaniline

CAS RN

103392-86-5
Record name 2,6-Diethyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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